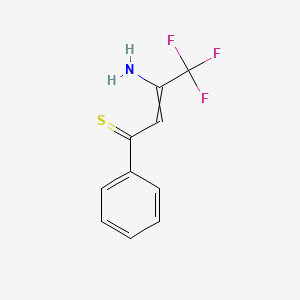
Samarium;zirconium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Samarium zirconium is a compound formed by the combination of the rare-earth element samarium and the transition metal zirconium Samarium, with the atomic number 62, is a lanthanide known for its magnetic properties and applications in various industries Zirconium, with the atomic number 40, is a transition metal known for its corrosion resistance and use in nuclear reactors
準備方法
Synthetic Routes and Reaction Conditions
The preparation of samarium zirconium compounds typically involves the reaction of samarium and zirconium precursors under controlled conditions. One common method is the solid-state reaction, where samarium oxide (Sm₂O₃) and zirconium oxide (ZrO₂) are mixed and heated at high temperatures to form the desired compound. The reaction can be represented as follows:
Sm2O3+ZrO2→SmZrO4
Another method involves the use of metal halides. For example, samarium chloride (SmCl₃) and zirconium chloride (ZrCl₄) can be reacted in a solvent such as acetonitrile to form samarium zirconium chloride complexes. The reaction conditions typically involve heating the mixture under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of samarium zirconium compounds may involve more advanced techniques such as chemical vapor deposition (CVD) or sol-gel methods. These methods allow for precise control over the composition and morphology of the resulting compounds, making them suitable for high-performance applications.
化学反応の分析
Types of Reactions
Samarium zirconium compounds can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state products.
Substitution: Ligand substitution reactions can occur, where ligands in the compound are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in the reactions of samarium zirconium compounds include halogens (e.g., chlorine, bromine), hydrogen gas, and various organic ligands. The reactions are typically carried out under controlled conditions, such as inert atmospheres and specific temperature ranges, to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of samarium zirconium compounds depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce samarium zirconium oxides, while reduction reactions may yield lower oxidation state compounds.
科学的研究の応用
Samarium zirconium compounds have a wide range of scientific research applications, including:
Chemistry: Used as catalysts in various chemical reactions, including polymerization and hydrogenation.
Biology: Investigated for potential use in biomedical applications, such as imaging agents and drug delivery systems.
Medicine: Studied for their potential use in cancer treatment, particularly in targeted radiotherapy.
Industry: Used in the production of high-performance materials, such as ceramics and alloys, due to their unique properties.
作用機序
The mechanism of action of samarium zirconium compounds depends on their specific application. In catalysis, the compound may act as a Lewis acid, facilitating the formation of reactive intermediates. In biomedical applications, the compound may interact with biological molecules through coordination chemistry, leading to specific biological effects. The molecular targets and pathways involved vary depending on the specific application and the nature of the compound.
類似化合物との比較
Similar Compounds
Samarium Cobalt: Known for its use in high-performance magnets.
Zirconium Oxide: Widely used in ceramics and as a catalyst support.
Samarium Oxide: Used in various chemical reactions and as a catalyst.
Uniqueness
Samarium zirconium compounds are unique due to the combination of properties from both samarium and zirconium
特性
CAS番号 |
91184-89-3 |
|---|---|
分子式 |
SmZr5 |
分子量 |
606.5 g/mol |
IUPAC名 |
samarium;zirconium |
InChI |
InChI=1S/Sm.5Zr |
InChIキー |
XJPUAXZGCBXOIV-UHFFFAOYSA-N |
正規SMILES |
[Zr].[Zr].[Zr].[Zr].[Zr].[Sm] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-Diisocyanato-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane](/img/structure/B14353450.png)
![4-Methoxy-2-[2-(6-methyl-4-nitropyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14353460.png)
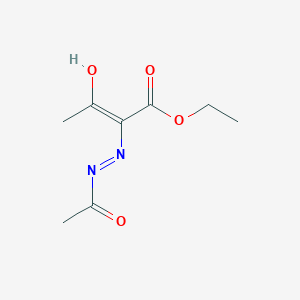
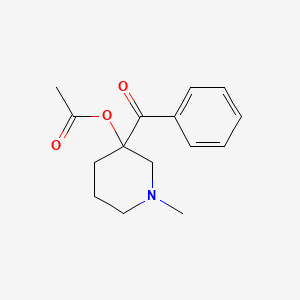
![4,6,8-Tri-tert-butyl-2,3-dichloro-1H-cyclopenta[A]naphthalen-1-one](/img/structure/B14353482.png)
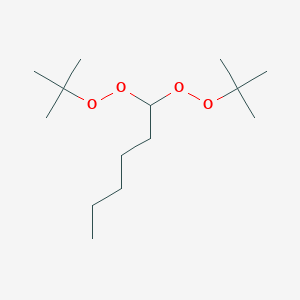
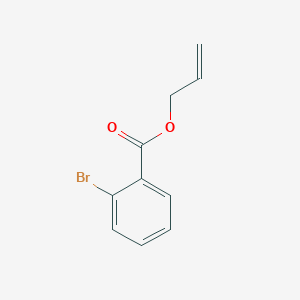
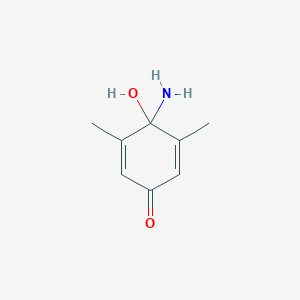
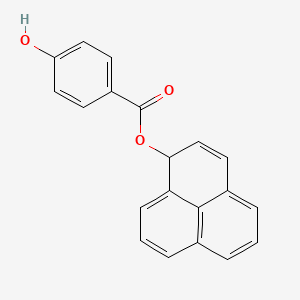

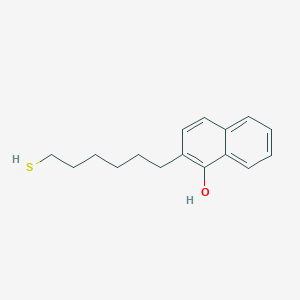
![2-[2-(Aminomethyl)phenyl]ethan-1-amine](/img/structure/B14353528.png)
